molecular formula C25H21NO8 B3616089 bis[4-(methoxycarbonyl)benzyl] 2,6-pyridinedicarboxylate

bis[4-(methoxycarbonyl)benzyl] 2,6-pyridinedicarboxylate

Cat. No. B3616089
M. Wt: 463.4 g/mol
InChI Key: ZSGTYQBTIKIRDE-UHFFFAOYSA-N
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Description

Bis[4-(methoxycarbonyl)benzyl] 2,6-pyridinedicarboxylate, also known as MBCP, is a synthetic compound that has attracted attention from researchers due to its potential applications in the field of medicine. MBCP is a member of the family of bisphosphonates, which are known for their ability to inhibit bone resorption.

Mechanism of Action

The mechanism of action of bis[4-(methoxycarbonyl)benzyl] 2,6-pyridinedicarboxylate involves its binding to hydroxyapatite, which is the mineral component of bone tissue. This compound is taken up by osteoclasts during bone resorption and inhibits their activity. This compound also stimulates the differentiation of osteoblasts, which are responsible for bone formation.
Biochemical and Physiological Effects:
This compound has been shown to have a positive effect on bone mineral density and bone strength in animal models. It has also been shown to reduce the number of osteoclasts and increase the number of osteoblasts in bone tissue. This compound has been found to be biocompatible and non-toxic in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One advantage of using bis[4-(methoxycarbonyl)benzyl] 2,6-pyridinedicarboxylate in lab experiments is its specificity for bone tissue. This compound has a high affinity for hydroxyapatite and is taken up by osteoclasts during bone resorption. However, one limitation of using this compound in lab experiments is its solubility. This compound is only sparingly soluble in water and requires the use of organic solvents for its preparation.

Future Directions

There are several future directions for research on bis[4-(methoxycarbonyl)benzyl] 2,6-pyridinedicarboxylate. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the optimization of the dosage and delivery of this compound for its potential use in the treatment of bone diseases. Further research is also needed to understand the long-term effects of this compound on bone tissue and to explore its potential use in other medical applications.

Scientific Research Applications

Bis[4-(methoxycarbonyl)benzyl] 2,6-pyridinedicarboxylate has been studied for its potential use in the treatment of bone diseases, such as osteoporosis and bone cancer. It has been shown to inhibit bone resorption by osteoclasts, which are responsible for breaking down bone tissue. This compound has also been studied for its potential use in dental applications, such as the treatment of periodontitis.

properties

IUPAC Name

bis[(4-methoxycarbonylphenyl)methyl] pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO8/c1-31-22(27)18-10-6-16(7-11-18)14-33-24(29)20-4-3-5-21(26-20)25(30)34-15-17-8-12-19(13-9-17)23(28)32-2/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGTYQBTIKIRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C2=NC(=CC=C2)C(=O)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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